
N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide is a compound that is structurally related to a class of chemicals that have been studied for various applications, including photoinitiation, anti-cancer, antiallergy, and anti-diabetic activities. The compound itself is not explicitly detailed in the provided papers, but its structural analogs have been synthesized and investigated for their potential uses in different fields of chemistry and medicine.
Synthesis Analysis
The synthesis of related compounds involves the attachment of a dimethylaminoethyl group to different core structures. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized with various substituents and used as photoinitiators for polymerization under LED irradiation . Similarly, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for antiallergy activity . These syntheses typically involve condensation reactions and are followed by characterization techniques such as FT-IR, NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of compounds containing the N-(2-(dimethylamino)ethyl) moiety has been determined using X-ray crystallography, revealing features such as intramolecular hydrogen bonds . Molecular mechanics calculations have been employed to explore the conformational flexibility of these molecules, which is important for understanding their interactions with biological targets such as DNA .
Chemical Reactions Analysis
The chemical behavior of these compounds under various conditions has been studied. For example, the N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used in photopolymerization reactions, demonstrating their ability to initiate free radical polymerization when exposed to LED light . This indicates that the N-(2-(dimethylamino)ethyl) group can play a significant role in photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the dimethylaminoethyl group contributes to the overall polarity and potential for hydrogen bonding, which can affect solubility and reactivity. The photoinitiator derivatives, for example, exhibit high efficiency in both free radical and cationic photopolymerization, suggesting good compatibility with a range of polymerizable materials . The antiallergy activity of the piperazinecarboxamide derivatives indicates potential interactions with biological receptors .
Applications De Recherche Scientifique
Anticancer Activity : Compounds with a structure similar to N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide, specifically those with 2-(N,N-dimethylamino)ethyl substituents, have shown potent topoisomerase I-targeting activity and cytotoxicity, making them potential anticancer agents (Ruchelman et al., 2004).
Antiallergy Activity : Derivatives of this compound have been synthesized and evaluated for antiallergy activities. Some of these derivatives showed significant activity in inhibiting tritiated mepyramine binding to H1 histaminic receptors, indicating their potential in antiallergy applications (Walsh et al., 1990).
Bioconjugation in Medical Research : The compound has been used in EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins for medical research. This demonstrates its role in advancing the understanding of bioconjugation chemistry and its applications (Totaro et al., 2016).
Potential Antidepressant Agents : Similar compounds, specifically 3-(dimethylamino)-1,1-diphenyl-2-propanol derivatives, have been synthesized and evaluated for their potential as antidepressant agents. These studies have shown promising results in animal models, contributing to the development of new antidepressant drugs (Clark et al., 1979).
Receptor Agonist for Pharmacological Research : Research has identified certain compounds as nonpeptidic agonists of specific receptors, useful as pharmacological research tools and potential drug leads (Croston et al., 2002).
In Vivo Antitumor Activity : Studies have shown that compounds like this compound, specifically DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide), exhibit significant in vivo antitumor activity against various cancer models, highlighting their potential in cancer therapy (Baguley et al., 2004).
Sigma Receptor Binding Alteration : A study on BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) has shown its high affinity and selectivity to sigma sites in vitro, indicating its potential therapeutic applications for treating abnormal movements associated with neuroleptics (Zambon et al., 1997).
Hypoxic Activation in Cancer Therapy : The reductive activation of prodrugs in hypoxic conditions, as demonstrated by compounds like AQ4N, shows the potential for localized activation of anticancer prodrugs in tumor tissues, offering novel strategies in cancer treatment (Nishida et al., 2010).
Neurofibrillary Tangles and Beta-Amyloid Plaques Localization : Compounds similar to this compound have been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, aiding in diagnostic assessments (Shoghi-Jadid et al., 2002).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n,n-dimethylethylenediamine , have been associated with both B and T cell mediated immunity
Mode of Action
It’s worth noting that similar compounds have been found to activate an adequate immune response capable of controlling primary and secondary infections . This suggests that N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide might interact with its targets to modulate immune responses, but this needs to be confirmed with further studies.
Biochemical Pathways
Given the potential immune-modulating effects of similar compounds , it’s possible that this compound could influence pathways related to immune cell activation and response
Result of Action
Based on the potential immune-modulating effects of similar compounds , it’s possible that this compound could influence immune cell function and responses to infection
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-4-5-10-8(13)9(14)11-6-7-12(2)3/h4-7H2,1-3H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGULNSCIBXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


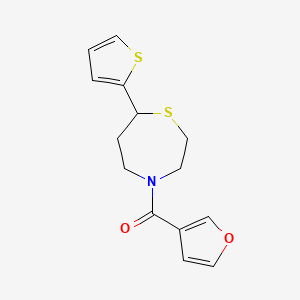
![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)
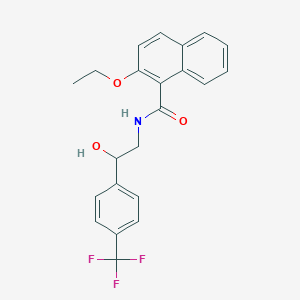


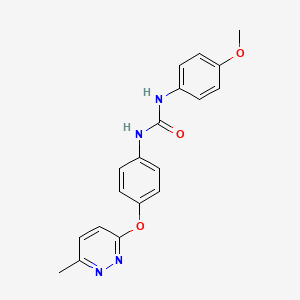
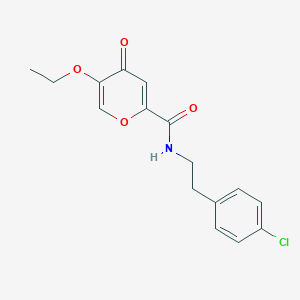
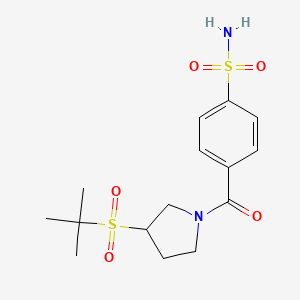
![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B3014022.png)

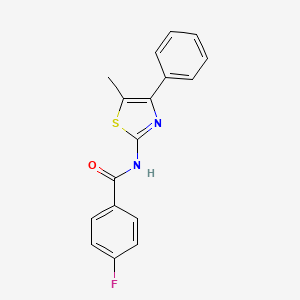
![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)